molecular formula C12H12N2O6 B14506262 Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate CAS No. 63037-42-3

Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate

Cat. No.: B14506262
CAS No.: 63037-42-3
M. Wt: 280.23 g/mol
InChI Key: CWBODLDPZULRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14N2O6 It is a derivative of terephthalic acid, where the carboxyl groups are esterified with methanol and the benzene ring is substituted with carbamoyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dicarbamoylterephthalic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: This compound has amino groups instead of carbamoyl groups, leading to different reactivity and applications.

    Dimethyl terephthalate: Lacks the carbamoyl groups, making it less versatile in certain chemical reactions.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring, resulting in different physical and chemical properties.

Uniqueness

Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and carbamoyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

63037-42-3

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H12N2O6/c1-19-11(17)7-3-6(10(14)16)8(12(18)20-2)4-5(7)9(13)15/h3-4H,1-2H3,(H2,13,15)(H2,14,16)

InChI Key

CWBODLDPZULRPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)N)C(=O)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.